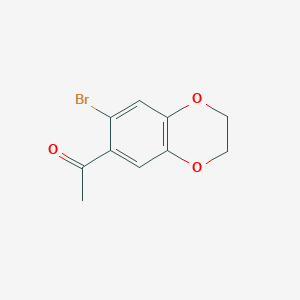
1-Bromo-3-fluoro-2-yodobenceno
Descripción general
Descripción
1-Bromo-3-fluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H3BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes .
Industry:
Mecanismo De Acción
Target of Action
1-Bromo-3-fluoro-2-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are likely to be other organic molecules in a chemical reaction, particularly those that can undergo electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action is primarily through electrophilic aromatic substitution . This process involves the following steps:
Pharmacokinetics
Like other halogenated aromatic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
The primary result of the action of 1-Bromo-3-fluoro-2-iodobenzene is the formation of a new compound through electrophilic aromatic substitution . The specific product depends on the other reactants present in the reaction.
Action Environment
The action, efficacy, and stability of 1-Bromo-3-fluoro-2-iodobenzene can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a catalyst. For example, the rate of electrophilic aromatic substitution reactions can be increased by the presence of a Lewis acid catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-fluoro-2-iodoaniline, followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom . The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoro-2-iodobenzene may involve similar halogenation techniques but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
1-Bromo-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under mild conditions, forming new carbon-nitrogen or carbon-sulfur bonds.
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of 1-Bromo-3-fluoro-2-iodobenzene with boronic acids in the presence of a palladium catalyst, forming biaryl compounds.
Sonogashira Coupling: This reaction couples the compound with terminal alkynes, also using a palladium catalyst, to form substituted alkynes.
Oxidation and Reduction Reactions:
Comparación Con Compuestos Similares
1-Bromo-3-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives such as:
- 1-Bromo-2-fluoro-3-iodobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
- 1-Chloro-3-fluoro-2-iodobenzene
These compounds share similar reactivity patterns but differ in the position and type of halogen atoms, which can lead to variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGEEUPPGLIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382446 | |
| Record name | 1-bromo-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450412-29-0 | |
| Record name | 1-bromo-3-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














